4-(Isobutyrylamino)-N-3-pyridinylbenzamide (RS-1269) is a synthetic compound identified as a potent and selective antagonist of the CC chemokine receptor 4 (CCR4). [] This receptor is primarily expressed on T helper 2 (Th2) cells and plays a crucial role in their migration to sites of inflammation. [] RS-1269 has been investigated for its potential therapeutic applications in treating inflammatory diseases, particularly atopic dermatitis. []
The synthesis of 4-(isobutyrylamino)-N-3-pyridinylbenzamide (RS-1269) is a multi-step process involving the modification of a parent compound, 3-{2-[(2R)-2-phenyl-4-(4-pyridin-4-ylbenzyl)morpholin-2-yl]ethyl}quinazoline-2,4(1H,3H)-dione (RS-1154). [] While the specific details of RS-1269 synthesis are not explicitly provided in the provided literature, it likely involves reacting an appropriate benzamide derivative with isobutyryl chloride in the presence of a suitable base and solvent.
4-(isobutyrylamino)-N-3-pyridinylbenzamide (RS-1269) functions as a CCR4 antagonist, binding to the receptor and blocking the binding of its natural ligands, CCL17 and CCL22. [] This inhibition prevents the activation of CCR4 and the downstream signaling pathways responsible for Th2 cell migration and activation. [] By suppressing Th2 cell recruitment to inflammatory sites, RS-1269 exerts its anti-inflammatory effects, particularly in the context of atopic dermatitis. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9